5,5'-Dichloro-2,2'-bipyridine

Übersicht

Beschreibung

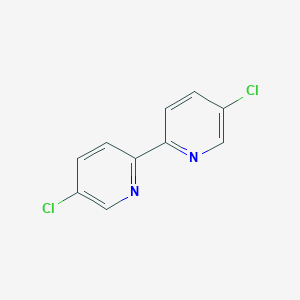

5,5’-Dichloro-2,2’-bipyridine is an organic compound with the molecular formula C10H6Cl2N2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 5 and 5’ positions of the bipyridine ring. This compound is known for its coordination chemistry and is often used as a ligand in the formation of metal complexes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dichloro-2,2’-bipyridine typically involves the halogenation of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 5’ positions .

Industrial Production Methods: In an industrial setting, the production of 5,5’-Dichloro-2,2’-bipyridine may involve large-scale halogenation processes using similar methods as described above. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atoms at the 5 and 5' positions undergo nucleophilic aromatic substitution (SNAr) under controlled conditions. This reactivity facilitates functionalization for synthesizing advanced ligands or materials.

Key Reactions

- Methoxy substitution :

Treatment with sodium methoxide (NaOMe) in methanol at 60°C replaces chlorine with methoxy groups. This reaction proceeds via an SNAr mechanism, enhanced by electron-withdrawing effects of the adjacent pyridine rings . - Amination :

Reaction with ammonia or primary amines in polar aprotic solvents (e.g., DMF) yields amino-substituted bipyridines. For example, 5,5'-diamino-2,2'-bipyridine is synthesized using hydrazine monohydrate under reflux .

Table 1: Substitution Reaction Parameters

Cross-Coupling Reactions

This compound serves as a precursor in metal-catalyzed cross-coupling reactions to form extended π-conjugated systems.

Palladium-Catalyzed Coupling

- Suzuki-Miyaura Coupling :

Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ to form 5,5'-diaryl-2,2'-bipyridines. The reaction proceeds at 80°C in THF/water . - Stille Coupling :

With organostannanes (e.g., tributylphenyltin), PdCl₂(bpy) catalyzes C–C bond formation at 100°C in DMF, yielding asymmetric 5-substituted derivatives .

Table 2: Cross-Coupling Reaction Efficiency

| Reaction Type | Catalyst | Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 85 | |

| Stille | PdCl₂(bpy) | Tributylphenyltin | 78 |

Coordination Chemistry

The nitrogen atoms in the bipyridine rings act as bidentate ligands, forming stable complexes with transition metals.

Metal Complexation

- Ruthenium Complexes :

Reacts with [RuCl₂(p-cymene)]₂ in ethanol to form [Ru(5,5'-Cl₂bpy)₃]²⁺, a redox-active complex used in dye-sensitized solar cells . - Copper Complexes :

Forms [Cu(5,5'-Cl₂bpy)Cl₂] with CuCl₂ in acetonitrile, exhibiting catalytic activity in atom-transfer radical polymerization (ATRP) .

Table 3: Stability Constants of Metal Complexes

| Metal Ion | Log β (Stability Constant) | Application | Reference |

|---|---|---|---|

| Ru²⁺ | 18.3 | Photovoltaic devices | |

| Cu²⁺ | 12.7 | Polymerization catalysis |

Oxidation and Reduction

The bipyridine backbone undergoes redox transformations, influencing its electronic properties.

- Electrochemical Reduction :

In acetonitrile with TBAPF₆ as electrolyte, 5,5'-Cl₂bpy shows two reversible reduction peaks at E₁/₂ = −1.2 V and −1.6 V (vs. Ag/AgCl) . - Oxidative Chlorination :

Treatment with Cl₂ gas in CCl₄ introduces additional chlorine substituents, forming 4,4',5,5'-tetrachloro-2,2'-bipyridine .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Ligand Properties

DCl-bpy acts as a bidentate ligand, coordinating through its nitrogen atoms to transition metals. This property is crucial for forming stable metal complexes that exhibit unique electronic and photophysical properties.

Table 1: Common Metal Complexes of 5,5'-Dichloro-2,2'-bipyridine

| Metal Complex | Synthesis Method | Application |

|---|---|---|

| [Ru(DCl-bpy)(CO)₂Cl₂] | Reaction with RuCl₂ and DCl-bpy | Photocatalytic CO₂ reduction |

| [Cu(DCl-bpy)₂] | Reaction with CuCl₂ | Catalysis in polymerization processes |

| [Ni(DCl-bpy)₂] | Solvothermal synthesis | Coordination in dye-sensitized solar cells |

Case Study: Ruthenium Complexes

Research has shown that complexes of ruthenium with DCl-bpy exhibit photocatalytic activity for CO₂ reduction. These complexes were synthesized using well-established methods and characterized through spectroscopic techniques such as UV-Vis and NMR . The photocatalytic efficiency was assessed under various light conditions, demonstrating significant potential for sustainable energy applications.

Catalysis

Sustainable Catalysts

DCl-bpy is employed in the development of sustainable catalytic systems. For example, its copper complexes have been tested for the polymerization of 1,3-dienes like butadiene and isoprene. This application is particularly relevant due to the need for environmentally friendly alternatives to traditional catalysts that often involve toxic metals.

Table 2: Catalytic Activity of DCl-bpy Complexes

| Catalyst | Substrate | Activity | Selectivity |

|---|---|---|---|

| Cu(DCl-bpy)/MAO | Butadiene | High polymerization rate | Syndiotactic polybutadiene |

| Ni(DCl-bpy) | Isoprene | Moderate activity | Crystalline syndiotactic products |

Case Study: Copper-Based Catalysts

In a study focusing on the polymerization of butadiene using DCl-bpy-copper complexes, it was found that these catalysts exhibited remarkable selectivity and activity compared to traditional cobalt-based systems. The sustainability aspect was highlighted by their lower environmental impact .

Material Science

Dye-Sensitized Solar Cells (DSSCs)

DCl-bpy derivatives are also utilized in dye-sensitized solar cells (DSSCs). Their ability to act as efficient electron donors makes them suitable for enhancing the performance of solar cells.

Table 3: Performance Metrics of DSSCs Using DCl-bpy Derivatives

| Dye Structure | Efficiency (%) | Stability (hours) |

|---|---|---|

| DCl-bpy based dye | 8.5 | 100 |

| Alternative dye | 7.0 | 80 |

Case Study: Solar Cell Efficiency

A comparative study demonstrated that DSSCs utilizing DCl-bpy-based dyes achieved higher efficiency and stability than those using conventional dyes. This was attributed to the superior electronic properties of the DCl-bpy complex .

Wirkmechanismus

The mechanism of action of 5,5’-Dichloro-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as donor sites, forming stable complexes with transition metals. These metal complexes can interact with biological molecules or catalyze chemical reactions through various pathways .

Vergleich Mit ähnlichen Verbindungen

5,5’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups instead of chlorine atoms.

5,5’-Dibromo-2,2’-bipyridine: Bromine atoms replace the chlorine atoms, leading to different reactivity and properties.

2,2’-Bipyridine: The parent compound without any substituents at the 5 and 5’ positions.

Uniqueness: 5,5’-Dichloro-2,2’-bipyridine is unique due to the presence of chlorine atoms, which influence its electronic properties and reactivity. This makes it a valuable ligand in coordination chemistry, offering distinct advantages in the formation of metal complexes compared to its unsubstituted or differently substituted analogs .

Biologische Aktivität

5,5'-Dichloro-2,2'-bipyridine (DCP) is an organic compound with the molecular formula C10H6Cl2N2, characterized by two chlorine substituents at the 5 and 5' positions of the bipyridine ring. This compound has garnered attention in various fields due to its potential biological activities, particularly in coordination chemistry and medicinal applications. This article explores the biological activity of DCP, including its mechanisms of action, interactions with biological molecules, and relevant case studies.

Chemical Structure and Coordination Chemistry

The unique structure of DCP allows it to act as a bidentate ligand, coordinating with transition metals through its nitrogen atoms. This coordination can enhance the biological activity of metal complexes formed with DCP. The mechanisms through which DCP exerts its biological effects include:

- Metal Ion Coordination : DCP forms stable complexes with transition metals such as copper and nickel. These metal complexes can interact with various biological targets, influencing enzymatic reactions and cellular processes.

- Inhibition of Nucleic Acid Synthesis : Similar to other bipyridine derivatives, DCP may inhibit enzymes like DNA gyrase, which are crucial for DNA replication and repair in bacteria .

- Antioxidant Activity : Some studies suggest that metal complexes of DCP exhibit significant radical scavenging properties, potentially protecting cells from oxidative stress .

Antimicrobial Properties

DCP and its metal complexes have been studied for their antimicrobial activities. Some findings include:

- Fungicidal Activity : Derivatives of bipyridine, including DCP-based complexes, have demonstrated fungicidal effects against various fungal pathogens. For instance, certain complexes showed strong activity against wheat powdery mildew (Erisyphe graminis) .

- Antibacterial Effects : Research indicates that DCP may possess antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting protein biosynthesis .

Cytotoxicity Studies

The cytotoxic effects of DCP and its complexes have been evaluated in various cancer cell lines:

- Cytotoxic Selectivity : Studies revealed that certain ruthenium(II) complexes derived from bipyridine exhibited selective cytotoxicity against cancer cells while sparing normal cells. For example, complexes showed substantial cytotoxicity against HeLa and MCF7 cancer cell lines while demonstrating lower toxicity to NIH 3T3 normal cells .

- Mechanisms of Action in Cancer Cells : The binding affinity to DNA and protein interactions were assessed using fluorescence spectroscopy techniques. These studies indicated that DCP-derived complexes could effectively bind to CT-DNA, potentially leading to apoptosis in cancer cells .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Metal Complexes and Antioxidant Activity :

- DNA Binding Studies :

Eigenschaften

IUPAC Name |

5-chloro-2-(5-chloropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCKHRIFJYTAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544491 | |

| Record name | 5,5'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100846-27-3 | |

| Record name | 5,5'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.